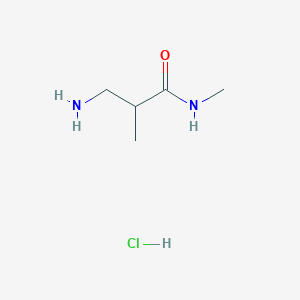
1-(3-アミノ-4-メチル-1H-ピラゾール-1-イル)エタン-1-オール塩酸塩
説明
“2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
科学的研究の応用
抗リーシュマニア活性と抗マラリア活性
化合物1-(3-アミノ-4-メチル-1H-ピラゾール-1-イル)エタン-1-オール塩酸塩は、寄生虫病の治療における可能性について研究されています。 ある研究では、この化合物が強力なin vitro抗プロマスティゴート活性を示し、酵素LmPTR1の活性部位に望ましい適合パターンを示し、結合自由エネルギーが低いことが特徴付けられました .
医薬品合成
この化合物は、医薬品の有機合成における重要な原料および中間体として役立ちます。 その構造的多様性により、さまざまな薬理学的に活性な薬剤を開発することができます .
抗真菌活性
ピラゾール誘導体は、その抗真菌特性について研究されています。 これらの化合物と真菌酵素との静電相互作用は、その抗真菌活性において重要な役割を果たします .
ブルトンチロシンキナーゼの阻害
アミノピラゾールは、問題の化合物と密接に関連しており、ブルトンチロシンキナーゼ(BTK)の可逆的阻害剤として同定されています。 このキナーゼは、B細胞駆動悪性腫瘍の治療標的であり、これらの化合物は医薬品化学において重要なものです .
選択的COX-2阻害
ピラゾールの新規誘導体が、選択的COX-2阻害のために合成され、強力な抗炎症活性を示しています。 これは、1-(3-アミノ-4-メチル-1H-ピラゾール-1-イル)エタン-1-オール塩酸塩のような関連する化合物が、抗炎症薬の開発において価値がある可能性があることを示唆しています .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These include enzymes like Nicotinamide phosphoribosyltransferase (NAMPT), which plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It is suggested that the compound might interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, thereby influencing the biological processes in which the target is involved.
Biochemical Pathways
For instance, imidazole derivatives have been shown to exhibit a broad range of biological activities, affecting pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound might exhibit a range of biological activities, potentially leading to various therapeutic effects .
生化学分析
Biochemical Properties
2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating them. For instance, pyrazole derivatives are known to interact with kinases and cyclooxygenases, influencing their activity . The hydroxyl group can also participate in hydrogen bonding, further stabilizing these interactions. These properties make 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride a valuable tool in studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
The effects of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyrazole derivatives can modulate the activity of p38MAPK, a kinase involved in inflammatory responses . By interacting with this kinase, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can alter the phosphorylation status of downstream targets, leading to changes in gene expression and cellular responses. Additionally, its impact on cellular metabolism can be studied by examining changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of enzymatic activity . For instance, its interaction with kinases can result in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to the compound in in vitro or in vivo studies can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments.
Dosage Effects in Animal Models
The effects of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. It is essential to determine the threshold doses that elicit beneficial effects without causing toxicity. Animal studies can provide valuable insights into the dosage-dependent effects of this compound.
Metabolic Pathways
2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity . The interaction with metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential. Studying the transport and distribution of the compound can provide insights into its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-5-4-9(2-3-10)8-6(5)7;/h4,10H,2-3H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGHCEJNLNBASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-01-8 | |
| Record name | 1H-Pyrazole-1-ethanol, 3-amino-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
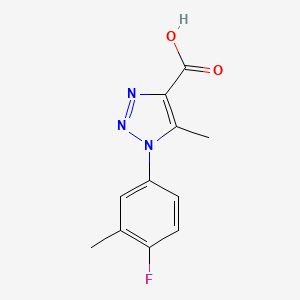
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)

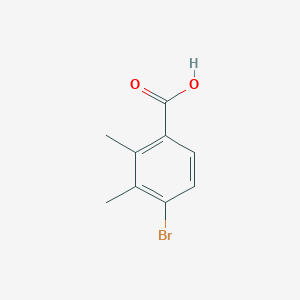
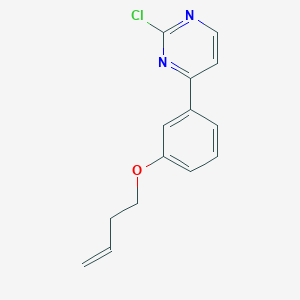
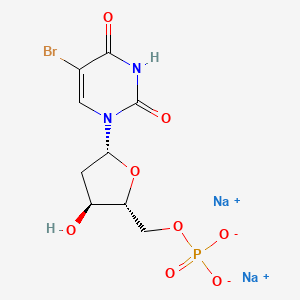


![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)

![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)

